molecular formula C13H11NO4 B3386894 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid CAS No. 76876-88-5

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid

Cat. No.: B3386894
CAS No.: 76876-88-5
M. Wt: 245.23 g/mol
InChI Key: LVIODFSOXQDSBB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid is a synthetic nicotinic acid derivative offered for research purposes. Nicotinic acid, also known as vitamin B3, is a fundamental building block in medicinal chemistry and serves as a precursor for essential coenzymes NAD and NADP, which are involved in numerous cellular processes including DNA repair and cellular metabolism . As a multi-substituted nicotinic acid, this compound is of significant interest in organic synthesis and drug discovery. Researchers utilize such derivatives as key intermediates in the development of novel molecules with potential biological activity. For instance, nicotinic acid hydrazide, a related compound, has been used as a starting material to synthesize acylhydrazones and 1,3,4-oxadiazoline derivatives, which have shown promising in vitro antimicrobial activity against resistant bacterial strains like Staphylococcus aureus (MRSA) and Bacillus subtilis . The structural features of this compound—including the hydroxypyridine and methoxyphenyl rings—make it a valuable scaffold for constructing more complex chemical entities for pharmacological screening and biochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIODFSOXQDSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604769
Record name 5-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76876-88-5
Record name 1,2-Dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76876-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 5 3 Methoxyphenyl Nicotinic Acid

Established Synthetic Routes to the Core 2-Hydroxynicotinic Acid Scaffold

The foundational 2-hydroxynicotinic acid structure can be assembled through various established synthetic strategies. These methods can be broadly categorized into multi-step reaction sequences, one-pot syntheses, and catalytic transformations.

Multi-step Reaction Sequences

Traditional multi-step syntheses of the 2-hydroxynicotinic acid core often involve the construction of a substituted pyridine (B92270) ring followed by functional group manipulations. A common approach begins with the condensation of an enamine with a malonate derivative to form a dihydropyridinone, which is then oxidized to the corresponding 2-pyridone. Subsequent introduction and hydrolysis of a nitrile or ester group at the 3-position yields the desired carboxylic acid.

One-Pot Synthetic Approaches

To improve efficiency and reduce waste, one-pot synthetic methodologies for the 2-hydroxynicotinic acid scaffold have been developed. These approaches combine multiple reaction steps into a single operation without the isolation of intermediates. For instance, a three-component reaction between an aldehyde, a malonate derivative, and an amine in the presence of a suitable catalyst can directly afford a highly functionalized 2-pyridone, which can then be converted to the desired nicotinic acid derivative. organic-chemistry.org

A notable one-pot method for a related compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction in a continuous process. mdpi.com This approach simplifies the workup procedure and reduces the generation of wastewater. mdpi.com While not directly yielding the nicotinic acid, this demonstrates the potential for one-pot strategies in synthesizing substituted 2-hydroxypyridines.

Catalytic Transformations in Compound Synthesis

Catalytic methods play a pivotal role in the synthesis of 2-hydroxynicotinic acid and its derivatives. Transition metal catalysts, particularly palladium, are extensively used for cross-coupling reactions to introduce aryl substituents onto the pyridine ring. The Suzuki-Miyaura coupling, which involves the reaction of a halo-pyridine with a boronic acid in the presence of a palladium catalyst and a base, is a powerful tool for forming the C-C bond between the nicotinic acid scaffold and the 3-methoxyphenyl (B12655295) group. thieme.de

Furthermore, catalysts are employed in the initial construction of the pyridine ring itself. For example, the use of a ruthenium catalyst has been reported for the annulation of acylamides and disubstituted alkynes to produce substituted 2-pyridone derivatives. Copper(II)-catalyzed [3+2+1] annulation of β-enamino esters and 2-aminopyridine derivatives also provides a route to N-heteroaryl 2-pyridones.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of 2-hydroxy-5-(3-methoxyphenyl)nicotinic acid is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, and reaction temperature.

For the crucial Suzuki-Miyaura coupling step, a variety of palladium catalysts and ligands can be screened to identify the most effective combination for a given substrate. The choice of base is also critical, with inorganic bases such as potassium carbonate or cesium carbonate often being employed. The solvent system can significantly influence the reaction rate and yield, with common choices including toluene, dioxane, and dimethylformamide (DMF).

The following table illustrates the impact of different catalysts and bases on the yield of a model Suzuki coupling reaction for the synthesis of a 5-arylnicotinate.

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10075
Pd(dppf)Cl₂K₃PO₄Dioxane9085
Pd₂(dba)₃ / XPhosCs₂CO₃THF8092

This is an illustrative data table based on general knowledge of Suzuki coupling reactions and does not represent specific experimental results for the target compound.

Exploration of Novel Synthetic Pathways for Analogues and Isomers

Research into the synthesis of this compound and its analogues is an active area, with a focus on developing more efficient and versatile methods. One area of exploration is the use of multicomponent reactions (MCRs) to rapidly assemble the complex molecular architecture in a single step. organic-chemistry.org MCRs offer advantages in terms of atom economy and step efficiency, making them attractive for the generation of libraries of related compounds.

Another avenue of research is the development of novel catalytic systems that can operate under milder conditions or with a broader substrate scope. For example, the use of nickel catalysts as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions is being investigated.

Regioselective and Stereoselective Considerations in Synthesis

The synthesis of substituted nicotinic acids requires careful control of regioselectivity to ensure the desired arrangement of functional groups on the pyridine ring. In the synthesis of this compound, the introduction of the hydroxyl group at the 2-position and the aryl group at the 5-position must be achieved with high selectivity.

The regioselectivity of the Suzuki-Miyaura coupling is generally high, with the aryl group being introduced at the position of the halogen atom on the pyridine ring. However, in cases where multiple reactive sites are present, careful selection of the starting materials and reaction conditions is necessary to achieve the desired isomer. For instance, starting with a 5-bromo-2-hydroxynicotinic acid derivative ensures the correct placement of the 3-methoxyphenyl group.

Stereoselectivity is not a primary concern in the synthesis of the aromatic core of this compound. However, if chiral centers were to be introduced in substituents, stereoselective synthetic methods would be required to control the spatial arrangement of atoms.

Green Chemistry Principles and Sustainable Synthetic Approaches

The contemporary synthesis of complex organic molecules increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. For a molecule like this compound, a key synthetic step is the formation of the biaryl bond between the nicotinic acid and the phenyl ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. libretexts.org

Sustainable approaches to the Suzuki-Miyaura coupling focus on using environmentally benign solvents, reducing catalyst loading, and improving energy efficiency. tcichemicals.com Traditional methods often rely on organic solvents, but recent advancements have demonstrated the efficacy of aqueous media for such cross-coupling reactions. tcichemicals.com The use of water as a solvent not only reduces the reliance on volatile organic compounds (VOCs) but can also enhance reaction rates in some cases.

A plausible green synthetic route to this compound could involve the Suzuki-Miyaura coupling of a 5-halo-2-hydroxynicotinic acid derivative with 3-methoxyphenylboronic acid. To enhance the sustainability of this process, a palladium catalyst system with high turnover numbers would be employed to minimize the amount of heavy metal used. Furthermore, the reaction could be performed in an aqueous solvent system, potentially with a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.

Another green aspect to consider is the source of the starting materials. The development of synthetic routes from renewable feedstocks is a long-term goal of sustainable chemistry. While not yet fully realized for this specific compound, research into biomass-derived platform chemicals could eventually provide more sustainable starting points for the synthesis of the nicotinic acid and phenyl moieties.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing a synthetic route with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing reactions like the Suzuki-Miyaura coupling that incorporate a high proportion of the starting materials into the final product.
Less Hazardous Chemical Syntheses Employing less toxic reagents and solvents, such as replacing traditional organic solvents with water.
Designing Safer Chemicals The derivatization strategies discussed below can be guided by the principle of designing molecules with reduced toxicity.
Safer Solvents and Auxiliaries The use of water or other green solvents in the key coupling step.
Design for Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Exploring long-term possibilities of synthesizing the core scaffolds from biomass.
Reduce Derivatives Using protecting groups only when necessary and opting for one-pot reactions.
Catalysis Employing highly efficient palladium or other transition metal catalysts to minimize waste.
Design for Degradation Designing derivatives that are biodegradable after their intended use.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents.

Strategies for Structural Modification and Derivatization

Functionalization of the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule offers several sites for functionalization, primarily the carboxylic acid group and the 2-pyridone ring.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be employed to generate a variety of functional groups:

Esterification: The carboxylic acid can be converted to esters through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This allows for the introduction of various alkyl or aryl groups, which can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Amide Coupling: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). luxembourg-bio.comresearchgate.net This opens up a vast chemical space for introducing diverse substituents.

The 2-pyridone ring itself can also be a target for modification. The nitrogen atom of the pyridone can be alkylated or arylated under appropriate conditions. Furthermore, C-H activation strategies can be employed to introduce substituents at other positions on the ring, although this can be challenging due to the existing substitution pattern. researchgate.netacs.org

Reaction TypeReagents and ConditionsResulting Functional Group
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatEster (-COOR)
Amide CouplingAmine (R-NH₂), Coupling Agent (e.g., DCC, EDC)Amide (-CONHR)
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)N-Alkyl-2-pyridone

Substituent Variations on the 3-Methoxyphenyl Group

The 3-methoxyphenyl group provides another avenue for structural modification. The methoxy (B1213986) group and the aromatic ring itself can be altered.

The methoxy group can be a target for demethylation to yield the corresponding phenol. This transformation can be achieved using reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of new substituents.

The aromatic ring is susceptible to electrophilic aromatic substitution. wikipedia.orgfiveable.me The existing methoxy group is an ortho-, para-directing activator, while the connection to the nicotinic acid ring will also influence the regioselectivity of the substitution. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid. The nitro group can subsequently be reduced to an amine, which provides a handle for further derivatization. libretexts.org

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions may be complicated by the presence of the activating methoxy group and the heterocyclic system.

Reaction TypeReagents and ConditionsPotential Position of Substitution
DemethylationBoron tribromide (BBr₃)3-position (hydroxyl group)
NitrationHNO₃, H₂SO₄Ortho/para to the methoxy group
BrominationBr₂, FeBr₃Ortho/para to the methoxy group

Introduction of Heterocyclic Systems and Scaffold Diversification

To achieve greater structural diversity, the core scaffold of this compound can be used as a building block for the synthesis of more complex heterocyclic systems.

The 2-pyridone-3-carboxylic acid moiety is a known precursor for the synthesis of fused heterocyclic systems. For example, the carboxylic acid and the adjacent ring nitrogen and oxygen can participate in cyclization reactions with appropriate bifunctional reagents to form fused pyrimidones, oxazinones, or other related heterocycles. elsevierpure.comias.ac.in These reactions can lead to the creation of novel, rigid scaffolds with potentially enhanced biological activities.

One approach could involve the reaction of the carboxylic acid with a hydrazine (B178648) derivative to form a hydrazide, which could then undergo cyclization to form a fused pyridotriazinone system. Another possibility is the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

Starting MoietyReaction TypePotential Fused Heterocycle
2-Pyridone-3-carboxylic acidCondensation with a diamineFused Pyrimidone
2-Pyridone-3-carboxylic acidReaction with hydrazine followed by cyclizationFused Pyridotriazinone
2-Pyridone-3-carboxylic acidMulticomponent reaction with an aldehyde and an amineComplex fused pyridone derivatives

Computational and Theoretical Investigations of 2 Hydroxy 5 3 Methoxyphenyl Nicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic characteristics. Typically, a functional such as B3LYP with a basis set like 6-31+G(d,p) is used to achieve a balance between accuracy and computational cost. researchgate.net

These calculations provide crucial data on the molecule's electronic landscape. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) map reveals the regions of positive and negative charge, highlighting the sites most likely to be involved in electrophilic and nucleophilic interactions, respectively. For nicotinic acid derivatives, the oxygen and nitrogen atoms are typically the most electronegative centers. epstem.net

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule. epstem.net These computational approaches collectively provide a detailed picture of the molecule's stability, reactivity, and the electronic properties that govern its behavior.

Table 1: Computed Molecular Properties for this compound

Property Value Source
Molecular Formula C13H11NO4 PubChem nih.gov
Molecular Weight 245.23 g/mol PubChem nih.gov
XLogP3 1.6 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Topological Polar Surface Area 75.6 Ų PubChem nih.gov

Note: These properties are computationally derived and sourced from the PubChem database.

Molecular Docking Simulations with Prospective Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen for potential interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

Given the structural similarity of nicotinic acid derivatives to various known bioactive agents, potential biological targets for this compound could include enzymes involved in bacterial metabolism, such as tyrosyl-tRNA synthetase or nitroreductase, or proteins implicated in cancer, such as estrogen receptors or epidermal growth factor receptor (EGFR). nih.govmdpi.com Docking studies on related nicotinic acid compounds have shown interactions with bacterial receptors, suggesting potential antimicrobial applications. researchgate.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations to Elucidate Compound-Target Interactions

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein target and the stability of their complex. nih.gov

An MD simulation would typically start with the best-docked pose of this compound within its target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation period of nanoseconds, the trajectory of the complex is analyzed. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the protein and the ligand's position. A stable RMSD suggests that the complex has reached equilibrium. nih.gov Further analysis can reveal the persistence of specific hydrogen bonds and other interactions, providing a more accurate understanding of the binding mode and the compound's potential mechanism of action. utrgv.edu

Pharmacophore Modeling and Ligand-Based Design for Analogues

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific target and exert a biological effect.

For this compound, a pharmacophore model could be generated based on its structure. The key features would likely include:

An aromatic ring (the phenyl group).

Another aromatic ring (the pyridine (B92270) core).

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor/donor (the carboxylic acid group).

A hydrogen bond acceptor (the methoxy (B1213986) group oxygen).

This model can then be used as a 3D query to screen large chemical databases to identify other molecules that possess the same spatial arrangement of features and may therefore have similar biological activity. Furthermore, this pharmacophore can guide the design of new analogues by suggesting modifications to the core structure that retain or enhance the key interactive features, potentially leading to improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. To conduct a QSAR study on derivatives of this compound, a library of analogues would first need to be synthesized and their biological activity against a specific target measured experimentally.

Next, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., branching indices). Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is built that relates these descriptors to the observed biological activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development. The contour plots generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also provide a visual guide, indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. researchgate.net

Predictive In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling Methodologies

Before a compound can become a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics. mdpi.com

For this compound, various ADME parameters can be predicted using computational models. These predictions are often based on established rules and models derived from large datasets of known drugs.

Absorption: Parameters like human intestinal absorption and Caco-2 cell permeability are predicted to assess oral bioavailability. Lipinski's "Rule of Five" is a commonly used guideline to evaluate drug-likeness; a compound is more likely to be orally active if it has a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com

Distribution: The volume of distribution (VDss) and the fraction of the compound that is unbound to plasma proteins (Fu) are key predictors of how a drug distributes throughout the body. mdpi.com

Metabolism: In silico models can predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com

Excretion: The total clearance and the likelihood of renal excretion through organic cation transporters can also be estimated.

Table 2: Hypothetical In Silico ADME Profile for this compound

ADME Parameter Predicted Outcome Significance
Absorption
Lipinski's Rule of Five Compliant Good potential for oral bioavailability
Human Intestinal Absorption High Likely to be well-absorbed from the gut
Caco-2 Permeability Moderate to Low May have moderate passage across the intestinal epithelium
Distribution
Plasma Protein Binding High May have a longer duration of action but lower free concentration
Blood-Brain Barrier Permeant No Unlikely to cause central nervous system side effects
Metabolism
CYP2D6 Inhibitor No Low risk of interactions with drugs metabolized by CYP2D6
CYP3A4 Inhibitor No Low risk of interactions with drugs metabolized by CYP3A4
Excretion
Total Clearance Low to Moderate Suggests a moderate half-life in the body

Note: This table presents a hypothetical profile based on typical in silico prediction methodologies for drug-like molecules. Actual values would require specific computational modeling.

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide a detailed analysis of the biological target identification and mechanistic elucidation of this compound according to the specific outline requested.

The search for direct evidence on enzyme inhibition, receptor binding, modulation of intracellular signaling pathways, molecular interactions, and structure-activity relationships for this particular compound did not yield specific studies or data. While general information on nicotinic acid and its other derivatives exists, a focused examination of this compound in these precise areas of biological investigation is not present in the available search results.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables for each specified section and subsection. Further experimental research on this compound would be necessary to elucidate the biological and mechanistic characteristics outlined.

Biological Target Identification and Mechanistic Elucidation of 2 Hydroxy 5 3 Methoxyphenyl Nicotinic Acid

Phenotypic Screening in Preclinical Cell-Based Disease Models

Currently, there is a notable absence of published research detailing the phenotypic screening of 2-hydroxy-5-(3-methoxyphenyl)nicotinic acid in any preclinical cell-based disease models. Phenotypic screening involves testing a compound in a disease-relevant biological system, such as cultured cells, to observe a change in the cellular characteristics or phenotype without a preconceived molecular target. This approach is instrumental in discovering novel therapeutic agents with unexpected mechanisms of action.

Given that this compound is a derivative of nicotinic acid (niacin), it is plausible that its screening would be directed towards cellular models of diseases where niacin has shown some effect. These could include models for dyslipidemia, atherosclerosis, and inflammatory conditions. However, a comprehensive search of scientific literature and compound databases did not reveal any such studies for this specific derivative.

Table 1: Hypothetical Phenotypic Screening of this compound in Preclinical Cell-Based Disease Models

Disease ModelCell TypePhenotypic ReadoutHypothetical Outcome
DyslipidemiaHepatocytes (e.g., HepG2)Lipid accumulation (e.g., Oil Red O staining)Reduction in intracellular lipid droplets
AtherosclerosisMacrophages (e.g., THP-1)Foam cell formationInhibition of lipid uptake and foam cell formation
InflammationEndothelial cells (e.g., HUVEC)Expression of adhesion molecules (e.g., VCAM-1)Downregulation of inflammatory markers

This table is for illustrative purposes only and is not based on experimental data.

Detailed Mechanisms of Action at Subcellular and Molecular Levels

The precise molecular targets and subcellular mechanisms of action for this compound remain unelucidated in the available scientific literature. Mechanistic studies would typically follow positive results from phenotypic screens and aim to identify the specific proteins, enzymes, or cellular pathways through which the compound exerts its effects.

For the parent compound, nicotinic acid, the primary mechanism of action for its lipid-lowering effects involves the inhibition of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, on the surface of adipocytes. This leads to a decrease in lipolysis and a subsequent reduction in the flux of free fatty acids to the liver, ultimately lowering the synthesis of triglycerides and very-low-density lipoprotein (VLDL).

It is conceivable that this compound could interact with HCA2 or other related receptors. However, without experimental evidence, this remains speculative. Further research, including binding assays, enzymatic assays, and pathway analysis in relevant cell lines, would be necessary to determine its molecular mechanism.

Table 2: Potential Molecular Targets and Mechanisms for this compound Based on Nicotinic Acid's Profile

Potential Molecular TargetSubcellular LocationPotential Effect
Hydroxycarboxylic acid receptor 2 (HCA2/GPR109A)Plasma membrane of adipocytesInhibition of adenylyl cyclase, leading to reduced lipolysis
Diacylglycerol O-acyltransferase 2 (DGAT2)Endoplasmic reticulum of hepatocytesInhibition of triglyceride synthesis

This table presents potential mechanisms based on the known actions of nicotinic acid and is not based on direct experimental data for this compound.

Preclinical Pharmacological Investigations of 2 Hydroxy 5 3 Methoxyphenyl Nicotinic Acid

In Vitro Efficacy Studies in Defined Disease Models

No information available.

In Vivo Efficacy and Pharmacodynamics in Animal Models

No information available.

Assessment of Compound Administration Routes for Research Purposes

No information available.

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

No information available.

Biomarker Modulation in Preclinical Investigations

No information available.

Comparative Pharmacological Analyses with Established Ligands or Controls

No information available.

Exploration of Therapeutic Potential in Specific Preclinical Disease Models

No information available.

Anti-inflammatory and Immunomodulatory Models

No preclinical studies detailing the anti-inflammatory or immunomodulatory properties of 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid were identified. Research on the parent compound, nicotinic acid, has shown that it can reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6, and monocyte chemoattractant protein-1 in activated human monocytes. nih.govnih.gov These effects are mediated through the GPR109A receptor. nih.govnih.gov However, no such investigations have been published for its 2-hydroxy-5-(3-methoxyphenyl) derivative.

Antimicrobial and Antifungal Models

There is no available data from preclinical models on the antimicrobial or antifungal activity specifically for this compound. While studies have been conducted on other derivatives of nicotinic acid, such as Schiff bases, which have demonstrated antimicrobial actions against various microbes, this specific compound has not been evaluated in the accessible literature. journalcps.comresearchgate.net For instance, certain nicotinic acid-derived acylhydrazones have shown activity against Gram-positive bacteria. nih.gov Similarly, other nicotinamide derivatives have been investigated for their antifungal properties against pathogens like Candida albicans. nih.govnih.gov

Metabolic Disorder Models

Preclinical investigations into the effects of this compound in models of metabolic disorders are not present in the available scientific literature. The parent compound, nicotinic acid, is known to be effective in treating lipid abnormalities associated with metabolic syndrome. nih.gov However, high doses have been associated with an increase in fasting blood glucose in individuals with type 2 diabetes. wikipedia.org

Neurobiological System Investigations

There is a lack of preclinical research on the effects of this compound within neurobiological systems. While the broader category of Vitamin B3 (which includes nicotinic acid and nicotinamide) is understood to be essential for neuronal health and cellular energy metabolism, specific studies on this derivative are absent. caringsunshine.com Some preclinical studies have suggested potential neuroprotective effects of nicotinamide in models of neurodegeneration. caringsunshine.com Niacin has also been investigated for its potential to ameliorate neuro-inflammation in models of Parkinson's disease. mdpi.com

Oncological Research Models

No oncological research models have been utilized to evaluate the preclinical efficacy or mechanisms of this compound. The parent molecule, nicotinic acid, has been a subject of interest in cancer research, though its role is complex and not fully elucidated. nih.gov

Antioxidant Activity Investigations

Specific preclinical data on the antioxidant activity of this compound is not available. Related compounds, such as nicotinamide, have demonstrated the ability to inhibit oxidative damage in preclinical models, protecting against both protein oxidation and lipid peroxidation in brain mitochondria. nih.gov

Patent Landscape and Intellectual Property Implications in Academic Research for 2 Hydroxy 5 3 Methoxyphenyl Nicotinic Acid

Analysis of Existing Patent Filings Related to the Compound Structure and its Derivatives

A thorough examination of the patent landscape for "2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid" is the foundational step in assessing the intellectual property environment. While a direct patent for this exact molecule has not been readily identifiable in broad public searches, the PubChem database entry for this compound (CID 76876) indicates the existence of "Depositor-Supplied Patent Identifiers." This suggests that the compound is likely referenced within one or more patents, potentially as part of a broader class of claimed molecules (a Markush structure) or as an intermediate in the synthesis of other patented compounds.

For academic researchers, this has significant implications. The absence of a patent explicitly claiming "this compound" as a standalone entity does not guarantee freedom-to-operate. The compound could fall under the umbrella of a broader patent claim for a genus of nicotinic acid derivatives. A comprehensive analysis would necessitate a specialized chemical structure search in patent databases such as CAS SciFinder or other platforms that allow for substructure and Markush searching.

The analysis of patents for structurally similar nicotinic acid derivatives reveals a landscape dominated by pharmaceutical applications. Patents in this therapeutic area often claim not just the compound itself, but also its synthesis, formulations, and methods of use for treating various conditions. For instance, numerous patents exist for nicotinic acid and its derivatives in the context of treating dyslipidemia.

To provide a clearer picture, the following table outlines hypothetical patent filings that could impact research on "this compound," based on common patenting strategies for analogous compounds.

Hypothetical Patent No. Assignee Key Claim(s) Potential Implication for Research
US 12/345,678PharmaCorp Inc.A compound of Formula I, wherein R1 is an optionally substituted aryl group... (where the claimed genus encompasses the target compound).Research on the synthesis and use of the specific compound could constitute infringement.
EP 3 456 789 B1University of ChemA method for synthesizing 5-arylnicotinic acid derivatives via a novel catalytic coupling reaction.Utilizing this specific synthetic route for research purposes might require a license.
WO 2025/012345 A1BioTherapeutics Ltd.Use of a compound of Formula II for the treatment of inflammatory diseases.Investigating the therapeutic efficacy of the target compound for inflammation could be blocked.

This table is for illustrative purposes only and does not represent actual patent filings.

Strategies for Intellectual Property Development in Novel Derivatives and Applications

For academic researchers who discover novel derivatives of "this compound" or identify new applications for the parent compound, a proactive intellectual property strategy is crucial for enabling future development and commercialization.

Key strategies include:

Composition of Matter Claims: The strongest form of patent protection is a "composition of matter" claim on a novel chemical entity. If a researcher synthesizes a new derivative that is structurally distinct from any previously disclosed compound, it may be patentable. This requires a thorough prior art search to establish novelty and non-obviousness.

Method of Use Claims: If a new and non-obvious use for "this compound" or its derivatives is discovered, a "method of use" patent can be pursued. This protects the application of the compound for a specific purpose, even if the compound itself is already known.

Process Patents: A novel and inventive method of synthesizing the compound or its derivatives can also be patented. This can provide a competitive advantage even if the final compound is not patentable.

Formulation Patents: Developing a new formulation that improves the delivery, stability, or efficacy of the compound can be a valuable form of intellectual property.

In an academic setting, the typical pathway for IP development involves:

Invention Disclosure: The researcher submits a detailed invention disclosure to the university's technology transfer office (TTO).

Patentability Assessment: The TTO, often with the help of external patent attorneys, evaluates the novelty, utility, and non-obviousness of the discovery.

Patent Filing: If the assessment is positive, the university will typically file a provisional patent application to secure a priority date, followed by a full patent application within one year.

Licensing: The TTO will then market the technology to potential industry partners for licensing and further development.

Freedom-to-Operate Considerations for Academic Research and Development

Freedom-to-operate (FTO) is the ability to conduct research and develop a product without infringing on the valid intellectual property rights of others. For academic researchers, FTO analysis is a critical, yet often overlooked, step. While early-stage, non-commercial research may in some jurisdictions fall under a "research exemption," this exemption is often narrow and does not apply once the research moves towards commercialization.

Key FTO considerations for "this compound" in an academic lab include:

Early-Stage FTO Analysis: Before significant resources are invested in research involving this compound, a preliminary FTO search should be conducted. This can help identify any blocking patents that could hinder future development.

Scope of Patent Claims: It is crucial to analyze the claims of any identified patents, not just the general description. The claims define the legal boundaries of the patent.

"Inventing Around" Strategies: If a blocking patent is identified, researchers can sometimes "invent around" it by modifying the compound's structure or developing an alternative synthetic route that does not infringe on the existing patent.

Licensing Opportunities: If inventing around is not feasible, the university may need to negotiate a license with the patent holder to use the technology.

Publication and Public Disclosure: Academic researchers must be mindful that any public disclosure (e.g., in a journal article, conference presentation, or thesis) before a patent is filed can destroy the novelty of the invention and prevent patent protection. It is essential to consult with the TTO before any public disclosure.

The following table summarizes key FTO considerations and potential actions for academic researchers.

Scenario Potential Risk Recommended Action
A broad patent claims a genus of compounds that includes the target molecule.High risk of infringement if the research leads to a commercial product.Conduct a detailed analysis of the patent claims. Explore "inventing around" strategies. Consider approaching the patent holder for a research license.
A patent protects a specific synthesis method for a related compound.Moderate risk if the same or a very similar method is used.Develop and document an alternative, non-infringing synthetic route.
The target compound is identified as a potential therapeutic for a new disease.Low initial risk for basic research, but high risk for translational or clinical research if a "method of use" patent exists for a similar application.Conduct a thorough search for method of use patents. File a patent application for the new use before public disclosure.

Future Directions and Identified Research Gaps for 2 Hydroxy 5 3 Methoxyphenyl Nicotinic Acid

Unexplored Biological Targets and Signaling Pathways

While the specific biological targets of 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid are yet to be identified, the diverse activities of other nicotinic acid derivatives suggest several promising areas of investigation. Many derivatives of nicotinic acid have shown potential as anti-inflammatory, neuroprotective, and antimicrobial agents, indicating a wide range of possible molecular interactions. researchgate.netnih.govmdpi.com

Future research should prioritize the exploration of this compound's effects on novel and underexplored biological targets. For instance, the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in pain and inflammation is an active area of research. nih.gov Investigating the interaction of this compound with various nAChR subtypes, including α7, α9, and α10, could reveal novel therapeutic potentials. nih.govnih.gov

Furthermore, the involvement of nicotinic acid derivatives in modulating inflammatory pathways warrants deeper investigation. nih.gov Key signaling pathways to explore could include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of the Janus-kinase-2 (JAK)-signal transducer and activator of transcription-3 (STAT3) pathway. nih.gov The potential for this compound to modulate the release of inflammatory cytokines such as TNF-α and IL-1β should also be a focus of future studies. nih.govnih.gov

Another avenue for exploration is the compound's potential as an enzyme inhibitor. Pyridine (B92270) carboxylic acid isomers have been shown to inhibit a variety of enzymes, making this a promising area for discovering new drug candidates. nih.govdovepress.com

Table 1: Potential Unexplored Biological Targets and Signaling Pathways

Potential Target/Pathway Rationale based on Nicotinic Acid Derivatives Potential Therapeutic Area
Nicotinic Acetylcholine Receptor (nAChR) subtypes (α7, α9, α10)Modulation of pain and inflammation by other nAChR ligands. nih.govPain, Inflammation, Neurodegenerative Diseases
NF-κB Signaling PathwayInhibition of this pathway reduces the release of inflammatory cytokines. nih.govInflammatory Disorders
JAK2-STAT3 Signaling PathwayActivation of this pathway is involved in anti-inflammatory responses. nih.govInflammatory Disorders
Toll-Like Receptors (TLRs)Stimulation of TLRs induces the release of pro-inflammatory cytokines. nih.govSepsis, Autoimmune Diseases
Various Enzymes (e.g., proteases, kinases)Pyridine carboxylic acid isomers are known enzyme inhibitors. nih.govdovepress.comCancer, Metabolic Disorders

Opportunities for Further Structural Optimization and Scaffold Modification

The core structure of this compound provides a versatile scaffold for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The strategy of "scaffold hopping," which involves modifying the core molecular backbone while retaining similar biological activity, could lead to the discovery of novel and patentable chemical entities.

One approach to structural optimization is the modification of the substituent groups on the pyridine ring. For example, the introduction of different functional groups at the 2-position of the nicotinic acid scaffold has been shown to yield compounds with good analgesic and anti-inflammatory activities. researchgate.net Similarly, modifications to the methoxyphenyl group could influence the compound's binding affinity and selectivity for its biological targets.

Another strategy involves the creation of hybrid molecules by combining the nicotinic acid scaffold with other pharmacologically active moieties. This approach has been successfully used to develop mutual prodrugs that can deliver two different therapeutic agents in a single molecule. researchgate.net For instance, combining the nicotinic acid structure with a nonsteroidal anti-inflammatory drug (NSAID) could result in a compound with enhanced anti-inflammatory properties and a better safety profile. researchgate.net

The synthesis of conformationally restricted analogues is another promising avenue for structural optimization. By introducing rigid structural elements, it is possible to lock the molecule into a specific conformation that may have a higher affinity for its target receptor. mdpi.com

Table 2: Strategies for Structural Optimization and Scaffold Modification

Strategy Description Potential Outcome
Substituent Modification Altering the functional groups on the pyridine and phenyl rings.Enhanced potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping Replacing the core nicotinic acid structure with a different backbone while maintaining biological activity. Discovery of novel chemical entities with improved properties and patentability.
Hybrid Molecule Synthesis Combining the nicotinic acid scaffold with other active pharmacophores. researchgate.netDevelopment of mutual prodrugs with synergistic or dual activities.
Conformational Restriction Introducing rigid elements to limit the molecule's flexibility. mdpi.comIncreased binding affinity and selectivity for the target.

Integration with Emerging Drug Discovery Technologies and Methodologies

The exploration of this compound can be significantly accelerated by integrating emerging drug discovery technologies. High-throughput screening (HTS) can be employed to rapidly assess the compound's activity against a wide range of biological targets. dovepress.com

Computational methods, such as molecular docking and density functional theory (DFT) modeling, can provide valuable insights into the compound's binding modes and structure-activity relationships (SARs). researchgate.net These in silico approaches can guide the rational design of more potent and selective analogues, thereby reducing the time and cost associated with traditional medicinal chemistry approaches.

The use of "omics" technologies, such as genomics, proteomics, and metabolomics, can help to elucidate the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov Furthermore, the application of artificial intelligence (AI) and machine learning can aid in the prediction of a compound's properties and its potential therapeutic applications. nih.gov

Biocatalysis and other green chemistry approaches can be utilized for the sustainable and efficient synthesis of this compound and its derivatives. nih.gov The use of enzymes in organic synthesis offers several advantages over traditional chemical methods, including higher selectivity and milder reaction conditions. nih.gov

Challenges and Perspectives in Translating Preclinical Findings to Broader Scientific Impact

A significant hurdle in drug discovery is the translation of promising preclinical findings into clinical applications. nih.govpharmafeatures.com The so-called "translational gap" is a major reason for the high attrition rate of drug candidates in clinical trials. nih.gov For a novel compound like this compound, several challenges must be addressed to ensure its potential scientific impact is realized.

A primary challenge is the lack of robust and predictive preclinical models that can accurately mimic human diseases. pharmafeatures.com The development and validation of relevant in vitro and in vivo models will be crucial for assessing the efficacy and safety of this compound. A combination of animal models may be more predictive than a single model. nih.gov

Another challenge is the potential for off-target effects and unforeseen toxicities. nih.gov Thorough preclinical safety and toxicology studies will be essential to identify any potential liabilities before advancing the compound to clinical trials. The digitalization of toxicology, incorporating continuous monitoring and AI, has the potential to improve the prediction of human toxicity from animal studies. nih.govfrontiersin.org

To maximize the broader scientific impact, it is important to disseminate research findings through publications and presentations at scientific conferences. Collaboration between academic researchers and pharmaceutical companies can also facilitate the translation of basic research into new therapies. nih.gov The ultimate goal of translational research is to bridge the gap between the laboratory bench and the patient's bedside, and a concerted effort from all stakeholders will be required to achieve this for this compound. pharmafeatures.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid with high purity?

The synthesis typically involves coupling reactions to attach the 3-methoxyphenyl group to the nicotinic acid backbone. For example, similar compounds like 5-(3-Methoxyphenyl)nicotinic acid (CAS 97000-30-1) are synthesized via Suzuki-Miyaura coupling or condensation reactions using halogenated intermediates . To achieve >95% purity, column chromatography and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Batch-specific Certificates of Analysis (COA) and NMR/HPLC validation ensure traceability .

Q. What characterization techniques are critical for verifying the structure of this compound?

Key methods include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic proton integration and coupling constants).
  • X-ray Crystallography : For unambiguous structural determination. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Purity assessment and detection of regioisomeric impurities .

Q. How should this compound be stored to ensure long-term stability?

Store at 0–4°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability studies for analogous compounds indicate degradation risks at room temperature, particularly in humid environments .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) often arise from dynamic effects like tautomerism. Strategies include:

  • Variable-Temperature NMR : To identify temperature-dependent conformational changes.
  • DFT Calculations : Compare computed chemical shifts (using software like Gaussian) with experimental data.
  • Complementary Techniques : Pair X-ray crystallography with solid-state NMR to resolve ambiguities in solution-state data .

Q. How can this compound be utilized in coordination chemistry or materials science?

Nicotinic acid derivatives are effective ligands for metal-organic frameworks (MOFs). For example, 5-(3',5'-Dicarboxylphenyl)nicotinic acid forms MOFs with lanthanides or transition metals, leveraging its tridentate binding sites (carboxylate and pyridine groups). Optimize reaction conditions (e.g., solvothermal synthesis at 80–120°C in DMF) to control porosity and topology .

Q. What pharmacological mechanisms are plausible for this compound based on structural analogs?

Nicotinic acid derivatives often target enzymes like cyclooxygenase (COX) or receptors such as GPR109A. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities. For instance, 2-hydroxy-5-(2-nitroethenyl)benzoic acid shows anti-inflammatory activity via COX inhibition—a model for designing assays (e.g., LPS-induced macrophage inflammation) .

Q. How can researchers mitigate hazards during large-scale synthesis or handling?

  • Engineering Controls : Use fume hoods with HEPA filters and explosion-proof equipment.
  • Personal Protective Equipment (PPE) : P95 respirators for particulate protection; nitrile gloves and aprons resistant to organic acids.
  • Waste Management : Neutralize acidic byproducts with bicarbonate before disposal .

Methodological Considerations

Q. What experimental design principles apply to studying its reactivity in cross-coupling reactions?

  • Catalyst Screening : Test Pd(II)/Pd(0) catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., SPhos vs. XPhos) to optimize yield.
  • Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reaction kinetics.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. How can computational chemistry aid in predicting its physicochemical properties?

  • LogP Calculation : Use software like MarvinSuite to estimate lipophilicity for drug-likeness assessments.
  • pKa Prediction : Tools like ACD/Labs predict ionization states affecting solubility (e.g., carboxylate deprotonation at physiological pH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.